N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-(5-carboxy-1,3,4-thiadiazol-2-yl)acetamide.
Reduction: N-(5-hydroxymethyl-1,3,4-thiadiazol-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.
Biology: Investigated for its antimicrobial and antinociceptive properties
Mechanism of Action
The mechanism of action of N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment.
Comparison with Similar Compounds
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its use as a carbonic anhydrase inhibitor in the treatment of glaucoma.
N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide: Studied for its antimicrobial properties.
Uniqueness
This compound is unique due to its formyl group, which allows it to undergo specific chemical reactions that are not possible with other thiadiazole derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Similar Compounds
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide
- 5-acetamido-1,3,4-thiadiazole-2-sulfonamide
Properties
Molecular Formula |
C5H5N3O2S |
---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H5N3O2S/c1-3(10)6-5-8-7-4(2-9)11-5/h2H,1H3,(H,6,8,10) |
InChI Key |
PHTQSMAPEHEXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C=O |
Origin of Product |
United States |
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